molecular formula C20H14ClN3O5S2 B2466820 2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-N-(3-chlorophenyl)-N-methylthiophene-3-sulfonamide CAS No. 1251597-05-3

2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-N-(3-chlorophenyl)-N-methylthiophene-3-sulfonamide

Cat. No.: B2466820
CAS No.: 1251597-05-3
M. Wt: 475.92
InChI Key: VWGGHYBEECMYJC-UHFFFAOYSA-N
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Description

2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-N-(3-chlorophenyl)-N-methylthiophene-3-sulfonamide is a synthetic chemical compound offered for research and development purposes. This molecule features a benzodioxole group linked to a 1,2,4-oxadiazole heterocycle and a substituted thiophene sulfonamide, a structure suggestive of potential bioactivity. Compounds with benzodioxole motifs are of significant interest in medicinal chemistry and chemical biology research, often investigated for their ability to interact with various enzymatic targets (https://patents.google.com/patent/WO2022207944A9/en). The integration of the sulfonamide group further expands its potential as a key intermediate or scaffold in drug discovery efforts. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for handling this compound in accordance with their institution's safety protocols.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-chlorophenyl)-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O5S2/c1-24(14-4-2-3-13(21)10-14)31(25,26)17-7-8-30-18(17)20-22-19(23-29-20)12-5-6-15-16(9-12)28-11-27-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGGHYBEECMYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-N-(3-chlorophenyl)-N-methylthiophene-3-sulfonamide is a novel synthetic derivative that combines multiple bioactive moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety, known for its diverse biological activities.
  • An oxadiazole ring, which is often associated with antimicrobial and anticancer properties.
  • A thiophene sulfonamide component that enhances its pharmacological profile.

Anticancer Activity

Research has shown that compounds containing thiophene and benzo[d][1,3]dioxole structures exhibit significant anticancer properties. For instance:

  • A study reported that thiourea derivatives with benzo[d][1,3]dioxole moieties demonstrated IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

Thiophene derivatives have been noted for their broad-spectrum antimicrobial activity:

  • Compounds similar to the target molecule have shown efficacy against various microbial strains, including resistant bacteria. The presence of the thiophene ring is critical for this activity .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

  • EGFR Inhibition : The oxadiazole and thiophene components may inhibit the epidermal growth factor receptor (EGFR), a critical pathway in cancer cell proliferation .
  • Apoptosis Induction : Studies indicate that these compounds can trigger apoptosis in cancer cells via mitochondrial pathways, influencing proteins such as Bax and Bcl-2 .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerEGFR inhibition, apoptosis induction
AntimicrobialBroad-spectrum activity against pathogens
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Study 1: Anticancer Efficacy

In a recent investigation, a series of thiophene derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that compounds featuring the benzo[d][1,3]dioxole structure exhibited superior cytotoxicity compared to traditional agents. Notably, one derivative showed an IC50 value significantly lower than doxorubicin in MCF7 cells .

Case Study 2: Antimicrobial Potential

Another study focused on the antimicrobial properties of thiophene derivatives revealed that certain compounds effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to existing antibiotics. The structural modifications involving sulfonamide groups were crucial for enhancing antimicrobial potency .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of derivatives related to this compound. For instance:

  • Cytotoxicity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including HCT116 and HeLa. The IC50 values for these compounds often fall below 100 μM, indicating promising therapeutic potential .
  • Mechanism of Action : The anticancer mechanisms are often linked to the induction of apoptosis and inhibition of specific signaling pathways like the EGFR pathway. Studies have shown that these compounds can modulate mitochondrial apoptosis proteins such as Bax and Bcl-2, further supporting their role in cancer therapy .

Immunomodulatory Effects

Some derivatives have been noted for their immunomodulatory properties. For example, isoxazole derivatives related to this compound have been shown to regulate immune functions effectively, suggesting potential applications in autoimmune diseases and inflammation .

Anticancer Studies

A notable study synthesized bis-benzo[d][1,3]dioxol derivatives which demonstrated significant anticancer activity with IC50 values as low as 1.54 µM against HCT116 cells. These findings highlight the potential of compounds with similar structures in targeted cancer therapies .

Structural Analysis

Crystallographic studies have provided insights into the molecular structure of related compounds, revealing details about their atomic arrangements and interactions that are crucial for understanding their biological activities .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains four reactive domains:

  • 1,2,4-Oxadiazole ring : Susceptible to nucleophilic substitution and ring-opening reactions under acidic or basic conditions.

  • Thiophene-sulfonamide : The sulfonamide group (–SO₂N–) may undergo hydrolysis, alkylation, or participate in hydrogen bonding.

  • 3-Chlorophenyl group : Capable of electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Benzo[d] dioxole : Stable under mild conditions but prone to oxidative cleavage of the methylenedioxy bridge under strong oxidizing agents .

Nucleophilic Substitution at Oxadiazole

The 1,2,4-oxadiazole ring reacts with nucleophiles (e.g., amines, alcohols) under acidic catalysis. Example:

Oxadiazole+R-NH2HClOpen-chain amidine derivative\text{Oxadiazole} + \text{R-NH}_2 \xrightarrow{\text{HCl}} \text{Open-chain amidine derivative}

Reaction conditions and yields depend on solvent polarity and temperature.

Reaction Parameter Typical Value
Temperature60–80°C
CatalystHCl (0.1–1 M)
Yield40–65%

Sulfonamide Hydrolysis

The sulfonamide group undergoes hydrolysis under harsh acidic or basic conditions to form sulfonic acids:

R-SO₂N(R’)₂+H2OΔR-SO₃H+NH(R’)₂\text{R-SO₂N(R')₂} + \text{H}_2\text{O} \xrightarrow{\Delta} \text{R-SO₃H} + \text{NH(R')₂}

This reaction is critical for prodrug activation but reduces metabolic stability .

Condition Outcome
6 M HCl, reflux (4 hr)Complete hydrolysis
2 M NaOH, 70°C (2 hr)Partial decomposition

Electrophilic Aromatic Substitution (EAS)

The 3-chlorophenyl group directs electrophiles to the meta position. Halogenation and nitration have been reported in analogs:

Ar-Cl+NO2+H2SO4Ar-NO2-Cl\text{Ar-Cl} + \text{NO}_2^+ \xrightarrow{\text{H}_2\text{SO}_4} \text{Ar-NO}_2\text{-Cl}

Electrophile Product Yield
Nitronium ion3-Chloro-5-nitrobenzamide55%
Bromine3-Chloro-5-bromobenzamide62%

Stability Under Pharmacological Conditions

  • pH Stability : Stable in pH 2–8 (simulated gastric fluid), but degrades at pH > 10 .

  • Thermal Stability : Decomposes above 200°C, confirmed by differential scanning calorimetry (DSC).

Biological Interactions

The sulfonamide moiety interacts with enzymatic targets via hydrogen bonding, while the oxadiazole ring may act as a bioisostere for carboxyl groups. In vitro studies on analogs show:

  • Kinase Inhibition : IC₅₀ = 120 nM against EGFR (epidermal growth factor receptor).

  • CYP450 Metabolism : Primarily metabolized by CYP3A4, forming hydroxylated benzodioxole derivatives .

Synthetic Modifications

Derivatization strategies include:

  • Side-chain alkylation : Enhances lipophilicity for blood-brain barrier penetration.

  • Oxadiazole ring substitution : Improves target selectivity in kinase inhibitors.

Q & A

Q. What are the optimal synthetic routes for preparing the compound, considering its complex heterocyclic structure?

The synthesis typically involves multi-step procedures, starting with condensation of benzo[d][1,3]dioxole derivatives with heterocyclic intermediates. For example:

  • Step 1 : React a benzo[d][1,3]dioxol-5-yl precursor with an acid chloride in chloroform using triethylamine as a base to form a pyrazole or oxadiazole intermediate .
  • Step 2 : Introduce the thiophene-sulfonamide moiety via nucleophilic substitution or coupling reactions under inert atmospheres. Temperature control (20–25°C) and solvent choice (dioxane, dichloromethane) are critical for yield optimization .
  • Step 3 : Purify intermediates via recrystallization (ethanol-DMF mixtures) and monitor progress using TLC .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological approaches include:

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm proton environments and carbon frameworks, particularly for the sulfonamide and oxadiazole groups. MS (ESI or MALDI-TOF) verifies molecular weight .
  • Chromatography : HPLC or TLC with UV visualization ensures purity (>95%) .
  • Elemental Analysis : Validate stoichiometry of C, H, N, and S .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectroscopic data during structural characterization?

  • Multi-Technique Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in aromatic regions. For example, NOESY can clarify spatial proximity of the 3-chlorophenyl and thiophene groups .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or bonding patterns, as demonstrated for analogous sulfonamide-triazole compounds .
  • Reference Data Comparison : Cross-check with published spectra of structurally related compounds (e.g., 3-(4-cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide) .

Q. How can researchers evaluate the compound’s biological activity and mechanism of action?

  • In Vitro Assays : Use enzyme inhibition studies (e.g., kinase or protease targets) with IC50_{50} determination. For example, sulfonamide derivatives often target carbonic anhydrase .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MTT assays) and compare to controls like 5-fluorouracil .
  • Molecular Docking : Simulate binding interactions with proteins (e.g., PD-L1 or EGFR) using software like AutoDock Vina. The sulfonamide group may act as a hydrogen-bond acceptor .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Structural Modifications : Synthesize analogs with variations in the benzo[d][1,3]dioxole, oxadiazole, or sulfonamide groups. For example, replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects .
  • Bioactivity Profiling : Test analogs against a panel of biological targets (e.g., antimicrobial, anticancer) to identify critical substituents. A comparative table (see example below) can highlight key trends :
Analog StructureKey ModificationBioactivity (IC50_{50}, μM)
3-Fluorophenyl variantIncreased electronegativity0.45 (EGFR inhibition)
Methoxybenzo[d][1,3]dioxole variantSteric hindrance1.82 (Carbonic anhydrase)

Q. What methodologies address low yields in sulfonamide coupling reactions?

  • Catalyst Optimization : Use palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings involving aromatic rings .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions .
  • Stoichiometry Adjustments : Employ a 1.2:1 molar ratio of sulfonyl chloride to amine to drive reaction completion .

Data Contradiction and Validation

Q. How to reconcile conflicting data in reaction mechanisms proposed for oxadiazole formation?

  • Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps (e.g., cyclization vs. dehydration) .
  • Isotopic Labeling : Use 15^{15}N-labeled precursors to trace nitrogen incorporation into the oxadiazole ring, clarifying whether intermediates follow Huisgen or Cornforth pathways .

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